(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Vue d'ensemble
Description
The compound (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a cyclic amino acid with a unique bicyclic structure that places conformational constraints on the molecule. While the specific compound is not directly synthesized in the provided papers, similar azabicyclic compounds have been synthesized and studied for their potential use in medicinal chemistry due to their structural complexity and relevance as building blocks in drug discovery.
Synthesis Analysis
The synthesis of related azabicyclic compounds involves several key steps that are tailored to achieve the desired stereochemistry and functional group placement. For instance, the synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, relies on the stereoselective control of a cyclopropanation step . Another synthesis approach for 3-azabicyclo[4.1.0]heptane-1-carboxylic acid includes diazomalonate insertion, intramolecular cyclization, and chemoselective reduction . These methods highlight the importance of stepwise control in the synthesis of azabicyclic compounds to ensure the correct stereochemistry.
Molecular Structure Analysis
The molecular structure of azabicyclic compounds is characterized by the presence of a nitrogen atom within the bicyclic framework, which introduces rigidity and conformational constraints. This rigidity can be advantageous in drug design, as it may contribute to the specificity of the compound towards its biological target. The synthesis of non-chiral analogues, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, also demonstrates the versatility of these structures in mimicking other biologically relevant molecules .
Chemical Reactions Analysis
Azabicyclic compounds can undergo various chemical reactions that are useful in further derivatization or in the preparation of more complex molecules. For example, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues involves an intermolecular [2+2] photocycloaddition, which is a key step in obtaining the bicyclic structure . Additionally, the preparation of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid showcases the importance of stereoselective synthesis in obtaining compounds with the desired chirality for potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic compounds are influenced by their rigid structures and the presence of functional groups. These properties are crucial for the solubility, stability, and reactivity of the compounds, which in turn affect their suitability for use in drug development. The enantioselective synthesis of compounds, such as (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, highlights the importance of chirality in the physical properties of these molecules, which can impact their pharmacokinetic and pharmacodynamic profiles .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, a structurally similar compound, reveals its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
- Efficient synthesis of morpholine amino acids, including variants like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, highlights their role as compact modules in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Conformational Studies and Drug Design
- Research on homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, a mimic of β-proline, demonstrates their preference for ordered secondary structures, which is significant for drug design (Otani et al., 2012).
- Synthesis of 3,5-methanonipecotic acid, a nonchiral β-amino acid similar to 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, highlights its utility in peptide engineering and peptidomimetic drug design (Tymtsunik et al., 2013).
Advanced Synthesis Techniques
- The microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate demonstrates the efficiency of advanced synthesis techniques in creating structurally complex molecules (Onogi et al., 2012).
- A two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals, illustrates the potential of these compounds as building blocks in drug discovery (Denisenko et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVVXSIHLQYXJJ-NGJCXOISSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H](N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
CAS RN |
171754-03-3 | |
Record name | (3R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.